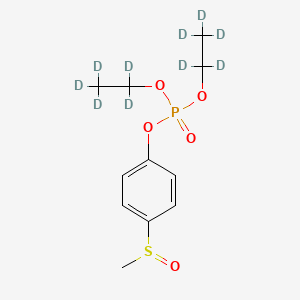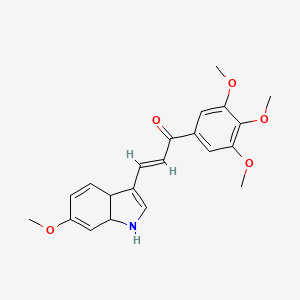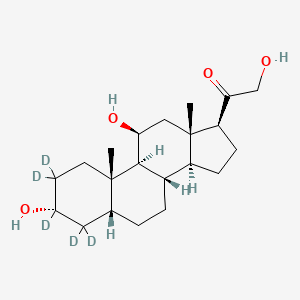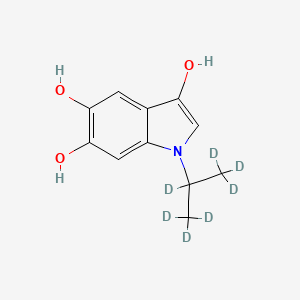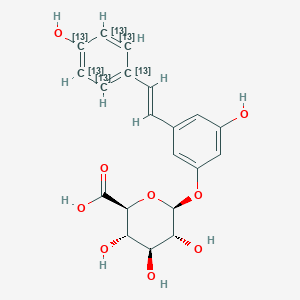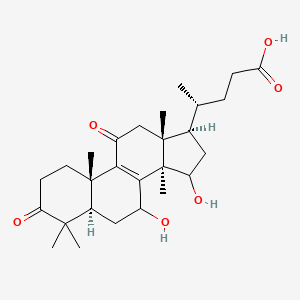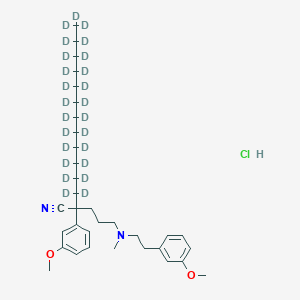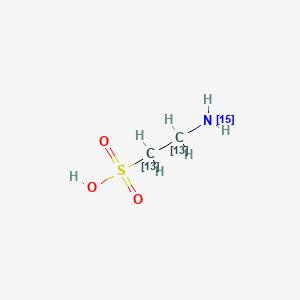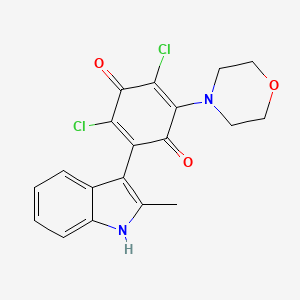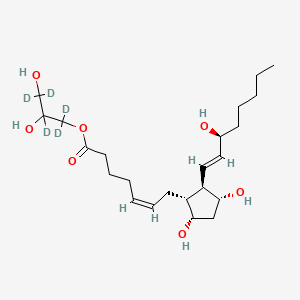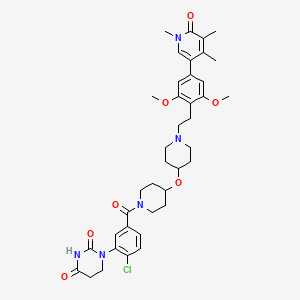
PROTAC BRD9 Degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD9 Degrader-2 is a bifunctional compound designed for the targeted degradation of bromodomain-containing protein 9 (BRD9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of specific proteins by the ubiquitin-proteasome system. This compound has shown significant potential in cancer research, particularly in targeting BRD9, a protein implicated in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-2 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand. The BRD9 inhibitor, such as BI-7273, is linked to the cereblon E3 ligase ligand, pomalidomide, through a suitable linker. The synthetic route typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC BRD9 Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions may occur at specific functional groups within the molecule.
Substitution: Substitution reactions can modify the linker or the ligands to enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced stability, efficacy, or specificity. These modifications can improve the compound’s ability to degrade BRD9 effectively .
Aplicaciones Científicas De Investigación
PROTAC BRD9 Degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of BRD9 in various biochemical pathways.
Biology: Employed in cellular studies to investigate the effects of BRD9 degradation on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress BRD9, such as synovial sarcoma and malignant rhabdoid tumors.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and optimize drug candidates
Mecanismo De Acción
PROTAC BRD9 Degrader-2 exerts its effects by recruiting BRD9 to the ubiquitin-proteasome system for degradation. The compound forms a ternary complex with BRD9 and the E3 ligase cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BRD9. This degradation disrupts BRD9-mediated transcriptional regulation, leading to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
DCAF1-BRD9 PROTAC: Utilizes the DCAF1 E3 ligase for targeted degradation of BRD9, providing an alternative strategy to overcome resistance to other degraders.
Uniqueness
PROTAC BRD9 Degrader-2 is unique in its design and efficacy. It specifically targets BRD9 without affecting other bromodomain-containing proteins like BRD4 or BRD7 at concentrations up to 5 micromolar. This selectivity makes it a valuable tool for studying BRD9’s role in cancer and other diseases .
Propiedades
Fórmula molecular |
C39H48ClN5O7 |
|---|---|
Peso molecular |
734.3 g/mol |
Nombre IUPAC |
1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49) |
Clave InChI |
DBQTXWRLCKDYPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


